

Trans-AzCA4: A Photoswitchable Agonist for Optical Control of Nociception Pathways

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Compound of Interest

Compound Name: *Trans-AzCA4*

Cat. No.: *B15551518*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The study of nociception, the neural process of encoding noxious stimuli, is fundamental to understanding and treating pain. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain and neurogenic inflammation. The development of precise tools to control TRPV1 activity in real-time is crucial for dissecting its role in these pathways. **Trans-AzCA4** is a photoswitchable vanilloid compound that serves as a powerful tool for the optical control of TRPV1. In its dark-adapted trans state, it is relatively inactive. However, upon illumination with ultraviolet (UV-A) light, it isomerizes to the highly active cis form, potently agonizing TRPV1. This reversible process allows for precise temporal and spatial control over neuronal activity, making **Trans-AzCA4** an invaluable asset for studying nociception.

Core Mechanism of Action

Trans-AzCA4 is a synthetic molecule designed to mimic endogenous TRPV1 agonists but with an incorporated azobenzene photoswitch. This allows for its activity to be controlled by light. The core principle lies in the differential activity of its two isomers:

- **trans-AzCA4** (Inactive State): In the dark or under ambient light, the molecule exists predominantly in its stable trans configuration. In this form, it has a low affinity for the TRPV1 receptor and is largely inactive.

- **cis-AzCA4 (Active State):** Upon irradiation with light of approximately 365 nm, the azobenzene moiety undergoes photoisomerization to the cis configuration. This conformational change dramatically increases the molecule's efficacy as a TRPV1 agonist. cis-AzCA4 binds to and activates the TRPV1 channel, leading to an influx of cations (primarily Ca^{2+} and Na^{+}), which depolarizes the neuron and can trigger action potentials.
- **Reversibility:** The process is reversible. Illuminating the cis isomer with blue light (around 460 nm) promotes its isomerization back to the inactive trans form, thus deactivating the TRPV1 channel.

This photoswitching capability allows for repeated cycles of activation and inactivation without the need for chemical washout, offering unparalleled temporal control in experiments.^{[1][2]}

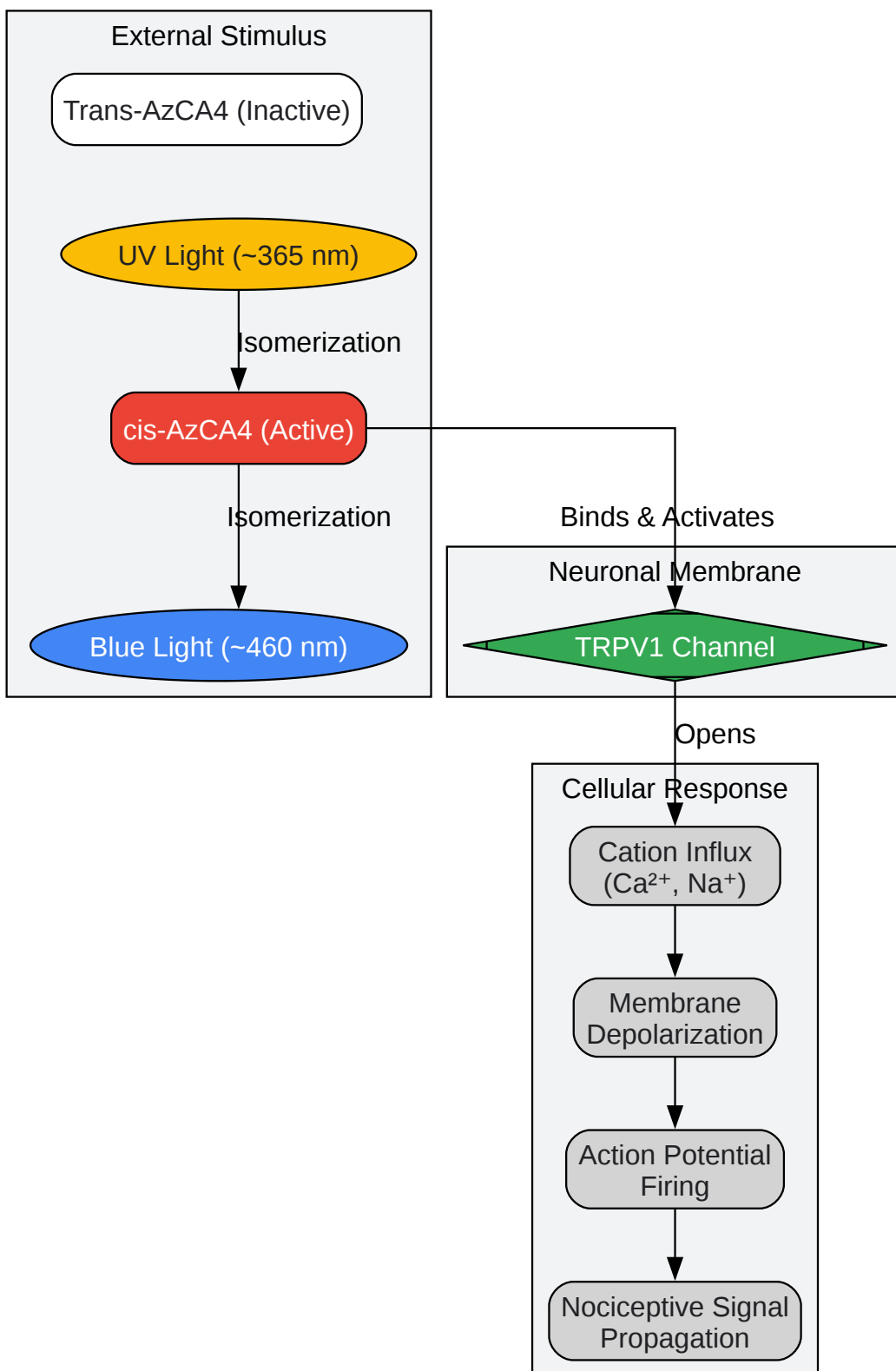
Quantitative Data Summary

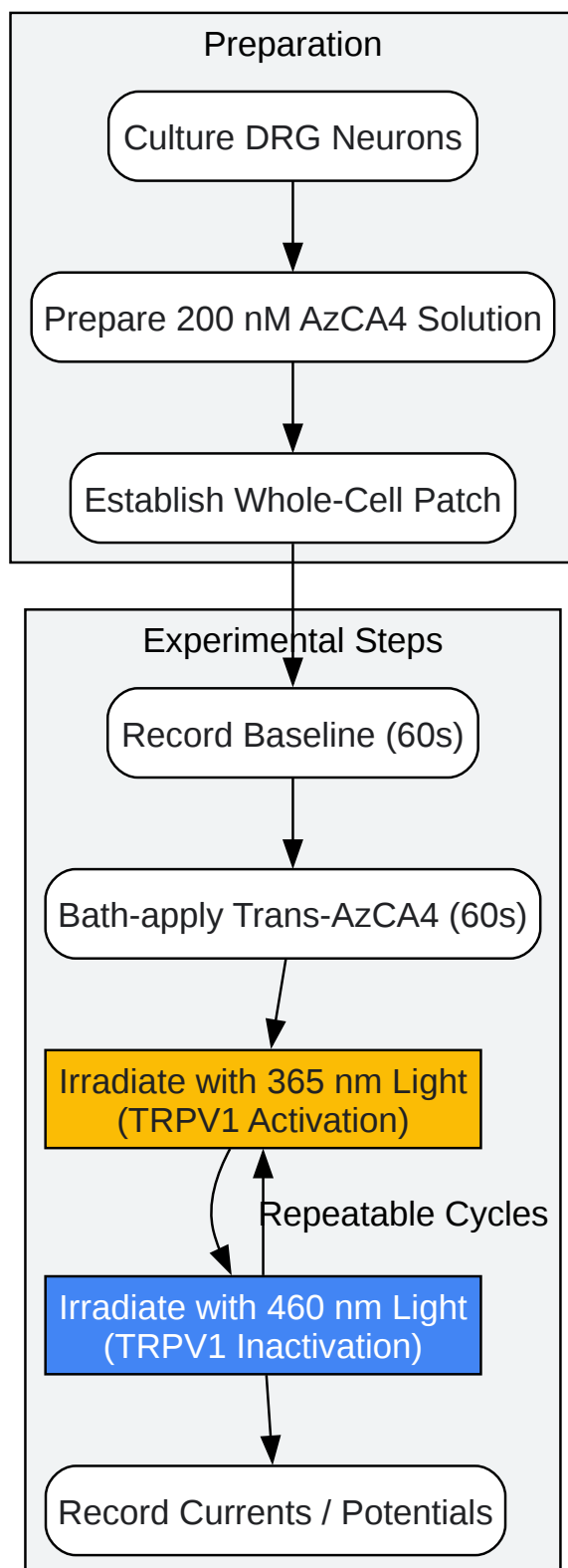
The following tables summarize the key quantitative parameters of AzCA4 based on published studies.

Parameter	Value	Notes
Wavelengths for Isomerization		
trans to cis (Activation)	~365 nm (optimal range 350-390 nm)	The largest cellular currents are observed around 350 nm, with the fastest activation kinetics (ton) at 360 nm.[1]
cis to trans (Inactivation)	~460 nm	Efficiently reverses the activation induced by UV light. [1][2]
Concentrations Used in Studies		
Cultured DRG Neurons	100 nM - 200 nM	Effective for inducing intracellular Ca ²⁺ influx and modulating neuronal currents and action potentials in wild-type mouse dorsal root ganglia (DRG) neurons.
HEK293T Cells (expressing TRPV1)	1 μM	Used for whole-cell patch clamp electrophysiology to characterize photoswitchable currents.

Key Signaling Pathway

The primary signaling pathway initiated by the photoactivation of AzCA4 is the canonical TRPV1 activation pathway in nociceptive neurons.





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References

- 1. Photoswitchable fatty acids enable optical control of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Trans-AzCA4: A Photoswitchable Agonist for Optical Control of Nociception Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551518#trans-azca4-for-studying-nociception-pathways]

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